![molecular formula C22H18FNO3 B2519909 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 1171040-91-7](/img/structure/B2519909.png)
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides can be achieved through direct condensation of benzoic acids and amines. Notably, a green, rapid, mild, and highly efficient pathway has been reported using ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a solid acid catalyst. This method offers advantages such as the use of a recoverable catalyst, low reaction times, and an eco-friendly process .
Molecular Structure Analysis
The molecular formula of 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is C22H18FNO3 . The compound’s structure includes a benzoyl group, an ethyl chain, and a fluorophenoxy moiety. The specific arrangement of atoms can be visualized using computational models .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antioxidant Activity
Benzamide compounds, including “2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide”, have been studied for their antioxidant activity . They have been found to exhibit effective total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds showed more effective antioxidant activity compared with standards .
Antibacterial Activity
Benzamides have also been researched for their antibacterial properties . They have shown varying degrees of antibacterial activity against different bacteria, including E. coli, K. pneumoniae, and S. aureus .
Medical Applications
Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of various conditions such as juvenile hyperactivity, cancer, hypercholesterolemia .
Industrial Applications
Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Glucokinase Activation
Some benzamide analogues have been studied as allosteric activators of human glucokinase . This has significant implications for the therapy of type-2 diabetes (T2D) in animal as well as human models .
Mechanism of Action
Target of Action
The primary targets of 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide are currently unknown. This compound belongs to the class of organic compounds known as N-benzylbenzamides
Mode of Action
It is known that benzamides can interact with various proteins and enzymes in the body, influencing their function .
Biochemical Pathways
Benzamides are known to be involved in a variety of biochemical processes, including the regulation of enzyme activity .
properties
IUPAC Name |
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO3/c23-17-10-12-18(13-11-17)27-15-14-24-22(26)20-9-5-4-8-19(20)21(25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQLMUJPJLTRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide |
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